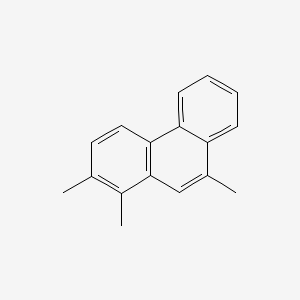

1,2,9-Trimethylphenanthrene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,9-trimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-11-8-9-16-15-7-5-4-6-14(15)12(2)10-17(16)13(11)3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCDBQYZBIMHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C3=CC=CC=C3C(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20699632 | |

| Record name | 1,2,9-Trimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146448-88-6 | |

| Record name | 1,2,9-Trimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Geochemical Significance of 1,2,9 Trimethylphenanthrene

Natural Occurrence and Distribution in Geological Formations

1,2,9-Trimethylphenanthrene is found in various geological settings, primarily associated with the diagenetic and catagenetic alteration of organic matter.

The compound, often found alongside its isomer 1,2,7-trimethylphenanthrene, has been identified in sedimentary rocks such as mudstones and shales. nih.govjst.go.jp For instance, studies of Jurassic-era mudstones from the Andigama Basin in Sri Lanka have reported the presence of 1,2,7- and 1,2,9-trimethylphenanthrenes. jst.go.jpresearchgate.net Its occurrence in these fine-grained sedimentary rocks, which are rich in organic material, points to its formation from the preserved remains of ancient life. sc.gov The analysis of a bituminous dike originating from Lower Cambrian black shale in the Sichuan Basin also detected this compound among other phenanthrene (B1679779) series compounds. nih.gov

Trimethylphenanthrenes, including the 1,2,9-isomer, are components of the aromatic fraction of crude oils and bitumens. nih.govgeoscienceworld.orggeoscienceworld.org These compounds are formed during the thermal maturation of kerogen and are retained in petroleum. nih.gov The distribution of various trimethylphenanthrene isomers in crude oils can be complex and is influenced by factors such as the original source of the organic matter and the thermal maturity of the oil. nih.govresearchgate.net For example, analysis of a bituminous dike, which represents a destroyed paleo-reservoir, revealed the presence of this compound. nih.gov

The presence of this compound is strongly linked to deposits of ancient terrestrial organic matter. jst.go.jpresearchgate.net It is considered a biomarker indicative of specific types of precursor organisms. jst.go.jp Its detection in Jurassic mudstones, for example, is associated with organic matter derived from a swamp-like environment. researchgate.net The molecular signature of these deposits, including the presence of this compound, helps in reconstructing the paleoenvironment and the types of flora that contributed to the organic sediment. jst.go.jpresearchgate.net

Biosynthetic Precursors and Formation Pathways in Geochemical Processes

The formation of this compound in the geosphere is not a direct biological synthesis but rather the result of the chemical transformation of natural organic molecules over geological time.

The most likely biological precursors to alkylphenanthrenes, including the 1,2,9-trimethyl isomer, are diterpenoids of the abietane (B96969) type. geologyscience.ru These C20 tetracyclic compounds are common in the resins of higher plants. geologyscience.ru During diagenesis and catagenesis (the processes of burial and heating), the original diterpenoid structures undergo a series of chemical reactions. These reactions involve defunctionalization, cyclization, and aromatization, which gradually transform the abietane skeleton into the stable phenanthrene aromatic core. The specific substitution pattern of the resulting alkylphenanthrene is a relic of the methyl group positions on the original diterpenoid precursor.

Geochemical evidence points specifically to contributions from certain types of terrestrial plants. The presence of this compound, along with other aromatic biomarkers like retene (B1680549) and simonellite, in Jurassic mudstones from the Andigama Basin indicates that the organic matter was primarily derived from gymnosperms (coniferous plants) with a likely contribution from fungi. jst.go.jpresearchgate.net Gymnosperms are known producers of abietane-type diterpenoids, which serve as the precursors for these aromatic compounds. geologyscience.ruresearchgate.net The association with fungi is also significant, as fungi play a crucial role in the initial degradation of plant matter, a process that can influence the subsequent geochemical transformations. jst.go.jp

Table 1: Geochemical Occurrence of this compound

| Geological Formation | Rock Type | Associated Biomarkers | Inferred Origin of Organic Matter | Reference |

| Jurassic Andigama Basin, Sri Lanka | Mudstone | Retene, simonellite, perylene, 1-methylphenanthrene (B47540), 1,7-dimethylphenanthrene | Gymnosperms and Fungi | jst.go.jp, researchgate.net |

| Lower Cambrian, Sichuan Basin, China | Bituminous Dike from Black Shale | Phenanthrene, Methylphenanthrenes, Dimethylphenanthrenes | Marine/Terrestrial Mix | nih.gov |

Diagenetic and Catagenetic Transformation Mechanisms

The formation of this compound and other alkylated phenanthrenes is a result of complex chemical transformations of biological precursor molecules during diagenesis and catagenesis. geoscienceworld.org Diagenesis involves the alteration of organic matter at relatively low temperatures and pressures in young sediments, while catagenesis occurs at greater depths and higher temperatures, leading to the generation of hydrocarbons. sbras.ru

Living organisms rarely produce aromatic compounds like phenanthrenes directly. geoscienceworld.org Instead, these compounds are typically formed from the cyclization and dehydrogenation of biogenic precursors, such as terpenoids and steroids, during the burial and heating of sediments. geoscienceworld.org For instance, certain diterpenoids with abietane and pimarane (B1242903) skeletons, which are components of resins in vascular plants, are considered likely precursors to various alkylphenanthrenes. geologyscience.ru The transformation process involves the gradual aromatization of these cyclic precursors. For example, the partial degradation of abietic acid, a common constituent of conifer resins, can lead to the formation of retene (1-methyl-7-isopropylphenanthrene) through intermediate products like simonellite. geoscienceworld.org

During catagenesis, as temperatures increase, alkyl side chains on aromatic rings can be cracked and rearranged. acs.org This process of isomerization leads to a mixture of different alkylated phenanthrene isomers. The relative stability of these isomers influences their final distribution. Thermodynamically more stable isomers, often with β-substituted alkyl groups, tend to be favored at higher thermal maturities. geologyscience.runih.gov The specific pathways leading to the enrichment of the this compound isomer are part of this complex series of reactions, influenced by the original precursor molecules and the temperature history of the sediment.

This compound as a Geochemical Biomarker

The distribution and abundance of this compound and its related isomers are powerful tools for geochemists, providing a window into the past.

The type of organic matter (OM) that accumulates in sediments—whether it originates from terrestrial plants or marine organisms—strongly influences the distribution of aromatic hydrocarbons. geoscienceworld.org While retene is a well-known biomarker for terrestrial input, specifically from conifers, the interpretation is not always straightforward as other sources like algae and bacteria have been identified. researchgate.netfrontiersin.orgresearchgate.net

The presence of specific trimethylphenanthrene isomers can also provide clues about the source of organic material. For instance, some studies suggest that certain TMP isomers are associated with terrestrial sources while others indicate a marine environmental source. kemdikbud.go.id The presence of 1,2,8-TMP, for example, has been linked to both terrestrial triterpenoids and bacterial hopanoids. geoscienceworld.orgchemsociety.org.ng The co-occurrence of this compound with other biomarkers helps to build a more complete picture of the organic matter input. For example, its presence alongside compounds like 1,2,7-trimethylnaphthalene, which is often linked to higher plants, can strengthen the evidence for terrestrial influence. geologyscience.ru

Alkylated phenanthrenes are widely used to assess the thermal maturity of source rocks and crude oils, which is crucial for determining the potential for hydrocarbon generation. geoscienceworld.orgnumberanalytics.comekb.eg As sedimentary organic matter is subjected to increasing temperatures, the distribution of phenanthrene isomers changes in a predictable manner. nih.gov

Several maturity parameters are based on the ratios of different methylphenanthrene (MP) and dimethylphenanthrene (DMP) isomers. nih.govau.dk For example, the Methylphenanthrene Index (MPI-1) is a commonly used indicator. nih.gov The principle behind these indices is that with increasing thermal maturity, less stable isomers are converted into more stable forms. geologyscience.ru

The suite of aromatic hydrocarbons, including this compound, can help reconstruct the environmental conditions at the time of sediment deposition. frontiersin.orgfrontiersin.org For example, the ratio of pristane (B154290) to phytane (B1196419) (Pr/Ph), two common isoprenoid alkanes, is often used to infer the redox conditions of the depositional environment, with high ratios suggesting more oxic (oxygen-rich) conditions. acs.org

The presence of certain aromatic compounds can also be indicative of specific lithologies or depositional settings. For example, high concentrations of phenylphenanthrenes have been associated with suboxic environments and mudstone deposition. d-nb.info While this compound itself is not a direct indicator of a specific environment, its association with other biomarkers provides valuable context. For instance, its presence in sediments with low dibenzothiophene (B1670422) to phenanthrene ratios could suggest deposition in a lacustrine or marine environment. chemsociety.org.ng

The detailed analysis of the distribution patterns of various alkylated phenanthrene isomers provides a more robust geochemical interpretation than examining a single compound in isolation.

1,2,7-Trimethylphenanthrene (1,2,7-TMP): Often found in conjunction with 1,2,9-TMP, its presence can be linked to gymnosperm and fungal input into the organic matter. researchgate.net The ratio of 1,2,7-TMP to other isomers can provide source-specific information.

1,2,8-Trimethylphenanthrene (B48132) (1,2,8-TMP): This isomer is notable because it can be derived from both terrestrial and bacterial precursors. geoscienceworld.org Its abundance relative to other TMPs can vary significantly between marine and terrestrial oils. geoscienceworld.org

1,7-Dimethylphenanthrene (1,7-DMP): This compound is often associated with resin acids from conifers and is considered an indicator of terrestrial organic matter input. doi.orggeoscienceworld.orgresearchgate.netgeochemical-journal.jp It can also be formed from the decomposition of retene. ej-geo.orgej-geo.org

Retene (1-methyl-7-isopropylphenanthrene): A well-established biomarker for higher plant input, particularly conifers. frontiersin.orgoup.com However, studies have also identified potential sources from algae and bacteria, highlighting the need for careful interpretation. researchgate.netresearchgate.net

The following table summarizes the geochemical significance of these key alkylated phenanthrenes:

| Compound | Geochemical Significance |

| This compound | Part of the suite of TMP isomers used to assess thermal maturity and organic matter source. |

| 1,2,7-Trimethylphenanthrene | Associated with gymnosperm and fungal input. researchgate.net |

| 1,2,8-Trimethylphenanthrene | Indicates input from both terrestrial (triterpenoids) and bacterial (hopanoids) sources. geoscienceworld.org |

| 1,7-Dimethylphenanthrene | Indicator of terrestrial organic matter, particularly from conifers. doi.orggeoscienceworld.org |

| Retene | Primarily a biomarker for higher plants (conifers), but can also have algal or bacterial sources. researchgate.netfrontiersin.orgresearchgate.net |

By comparing the relative concentrations and ratios of these and other isomers, geochemists can build a detailed model of the origin, depositional environment, and thermal history of the organic matter in sedimentary basins, which is essential for successful hydrocarbon exploration.

Analytical Techniques for the Detection and Quantification of 1,2,9 Trimethylphenanthrene

Chromatographic Separation Methodologies

Chromatographic techniques are fundamental in isolating 1,2,9-trimethylphenanthrene from complex environmental and biological samples, a necessary prerequisite for accurate quantification. nih.gov The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly useful for the analysis of non-volatile or thermally labile compounds. sigmaaldrich.com While this compound is amenable to GC, HPLC offers an alternative separation method, especially when dealing with complex matrices or when derivatization is employed to enhance detection. chromatographyonline.comchromatographyonline.com

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. sigmaaldrich.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for PAH analysis. chromatographyonline.comchromatographyonline.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to separate a wide range of PAHs with varying polarities in a single run. chromatographyonline.com

Mass Spectrometric Identification and Quantification Approaches

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. nih.gov When coupled with a chromatographic separation technique, it provides a powerful two-dimensional analytical system. americanpharmaceuticalreview.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

The combination of gas chromatography and mass spectrometry (GC-MS) is a cornerstone for the analysis of this compound in various samples. measurlabs.comiomcworld.com After separation by the GC column, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. measurlabs.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for identification.

For structural elucidation, the fragmentation pattern of the analyte is compared with reference spectra from established libraries or with the spectrum of a known standard. Quantification is typically achieved by monitoring specific ions that are characteristic of the target compound. The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity by reducing chemical noise and interferences, which is particularly beneficial for analyzing trace levels of this compound in complex matrices. researchgate.netspectroscopyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of metabolites of this compound in biological samples. nih.govauburn.edu The initial separation by HPLC is crucial for resolving the parent compound from its various metabolic products, which are often more polar. nih.gov Following separation, the analytes are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and then subjected to tandem mass spectrometry. nih.govsciex.com

LC-MS/MS allows for the development of targeted methods to quantify specific metabolites, even at very low concentrations. americanpharmaceuticalreview.commdpi.com This is essential for understanding the metabolic fate and potential toxicity of this compound. While direct analysis of 2,6,9-trimethylphenanthrene (B1504585) metabolites has been explored, the principles are applicable to other isomers like this compound. puc-rio.br

High-Resolution Mass Spectrometry (HRMS) for Enhanced Selectivity and Sensitivity (e.g., GC-APCI-HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. measurlabs.combioanalysis-zone.comresearchgate.net This capability is invaluable for the unambiguous identification of this compound and for differentiating it from other co-eluting compounds with the same nominal mass. bioanalysis-zone.com

The coupling of gas chromatography with atmospheric pressure chemical ionization (GC-APCI) and HRMS has emerged as a powerful tool for the analysis of nonpolar compounds like PAHs. metwarebio.com APCI is a soft ionization technique that often produces abundant molecular ions, which is advantageous for HRMS analysis. targetanalysis.gr Studies have demonstrated the effectiveness of GC-APCI-HRMS for the comprehensive characterization of PAHs and their alkylated derivatives in complex samples like scrubber water discharges from ships. nih.govchalmers.se This technique offers enhanced selectivity and sensitivity, making it well-suited for the challenging task of identifying and quantifying specific isomers like this compound in intricate environmental matrices. nih.govchalmers.se

Comparison of Mass Spectrometry Techniques for this compound Analysis:

| Technique | Primary Application | Ionization Method | Key Advantages |

|---|---|---|---|

| GC-MS | Routine identification and quantification. measurlabs.comiomcworld.com | Electron Ionization (EI) | Robust, extensive spectral libraries available. iomcworld.com |

| GC-MS/MS | Trace-level quantification in complex matrices. researchgate.netspectroscopyonline.com | EI, Chemical Ionization (CI) | High selectivity and sensitivity, reduced interferences. spectroscopyonline.com |

| LC-MS/MS | Metabolite analysis. nih.govauburn.edu | ESI, APCI | Suitable for polar and non-volatile compounds. nih.govsciex.com |

| GC-APCI-HRMS | Unambiguous identification and high-sensitivity analysis. nih.govchalmers.se | APCI | Provides exact mass for elemental composition determination, high selectivity. measurlabs.combioanalysis-zone.commetwarebio.com |

Spectroscopic Characterization Techniques

The definitive identification and quantification of this compound rely on a suite of sophisticated analytical techniques. Spectroscopic methods are paramount in this endeavor, providing detailed information about the molecule's structure, functional groups, and electronic properties. Each technique offers a unique perspective, and when used in concert, they provide a comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. bhu.ac.in While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the principles of NMR and data from analogous compounds. chemistrysteps.comorganicchemistrydata.org

In ¹H NMR, the signals are anticipated in distinct regions. The protons attached to the aromatic phenanthrene (B1679779) core are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. chemistrysteps.com The protons of the three methyl groups (at positions 1, 2, and 9) would appear further upfield, likely in the range of 2.3 to 2.7 ppm. The exact chemical shift of each proton is influenced by its specific location on the phenanthrene skeleton.

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. bhu.ac.in The spectrum will show distinct signals for each non-equivalent carbon atom. The sp²-hybridized carbons of the phenanthrene ring are expected to appear in the aromatic region of the spectrum, approximately from 120 to 140 ppm. bhu.ac.in The sp³-hybridized carbons of the three methyl groups will resonate in the upfield aliphatic region, typically between 15 and 25 ppm. Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between quaternary carbons (C), methine carbons (CH), and methyl carbons (CH₃), further confirming the substitution pattern. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 7.0 - 9.0 |

| ¹H | Methyl Protons (-CH₃) | 2.3 - 2.7 |

| ¹³C | Aromatic Carbons (sp²) | 120 - 140 |

| ¹³C | Methyl Carbons (sp³) | 15 - 25 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. udel.edu The IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic and aliphatic components. pressbooks.pub

Key absorption bands are expected in several regions of the spectrum:

Aromatic C-H Stretching: Aromatic C-H bonds typically show stretching vibrations in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The C-H bonds of the methyl groups will exhibit stretching vibrations just below 3000 cm⁻¹, generally in the 3000-2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic phenanthrene rings give rise to a series of characteristic sharp peaks in the 1650-1450 cm⁻¹ region. pressbooks.pub

C-H Bending: Vibrations corresponding to the in-plane and out-of-plane bending of the C-H bonds occur in the "fingerprint region" (below 1500 cm⁻¹), providing a unique pattern for the molecule. pressbooks.pub

The combination of these specific absorption bands provides strong evidence for the presence of a substituted phenanthrene structure.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic (Methyl) | 3000 - 2850 |

| C=C Stretch | Aromatic Ring | 1650 - 1450 |

| C-H Bending | Aromatic & Aliphatic | < 1500 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. msu.eduull.es For conjugated systems like this compound, these methods are particularly informative.

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions). matanginicollege.ac.in The UV-Vis spectrum of this compound is expected to be similar to that of other trimethylphenanthrenes, showing characteristic absorption maxima (λmax). For instance, 1,2,8-trimethylphenanthrene (B48132) exhibits a λmax at 258 nm. The spectrum of phenanthrene itself shows multiple absorption bands, and the addition of methyl groups typically causes a slight bathochromic (red) shift to longer wavelengths. msu.edu

Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength as the excited electrons return to the ground state. libretexts.org Polycyclic aromatic hydrocarbons are often fluorescent. researchgate.net The emission spectrum is typically a mirror image of the absorption spectrum's lowest-energy band and is shifted to longer wavelengths (a phenomenon known as the Stokes shift). libretexts.org This technique is highly sensitive and can be used for the quantification of trace amounts of the compound.

Table 3: Representative Electronic Spectra Data for Trimethylphenanthrenes

| Technique | Parameter | Expected Wavelength Range (nm) | Transition Type |

|---|---|---|---|

| UV-Vis Absorption | λmax | ~250 - 350 | π → π* |

| Fluorescence | Emission λ | > 350 | Emission from excited state |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopy technique that provides detailed information about a molecule's structure, making it highly effective for creating a unique "vibrational fingerprint." usra.edu It is complementary to IR spectroscopy and is based on the inelastic scattering of monochromatic light. scielo.br For molecules with a center of symmetry, some vibrations may be active in Raman but not in IR, and vice-versa.

The Raman spectrum of this compound, like other large polycyclic aromatic hydrocarbons (PAHs), is expected to be dominated by several key bands. aip.orgacs.org The most prominent features for PAHs and graphitic materials are often found in the 1100-1700 cm⁻¹ region. acs.org These bands arise from in-plane C-C bond stretching vibrations within the aromatic rings. The positions and relative intensities of these bands are sensitive to the size, shape, and substitution of the aromatic system, providing a distinctive fingerprint for the compound. usra.edu While specific experimental data for this compound is scarce, analysis of related PAHs provides a basis for interpreting its spectrum. aidic.it

Table 4: Expected Raman Shift Regions for this compound

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| ~3050 | Aromatic C-H Stretching |

| ~2920 | Aliphatic C-H Stretching (Methyl) |

| 1100 - 1700 | Aromatic Ring C-C Stretching (e.g., G-band region) |

| < 1000 | Ring Breathing and C-H Bending Modes |

Molecular Interactions and Biological Activity of 1,2,9 Trimethylphenanthrene and Analogues

Investigation of Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of a variety of environmental contaminants, including polycyclic aromatic hydrocarbons (PAHs). wikipathways.orgwikipedia.org Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes, most notably cytochrome P450 1A (CYP1A). wikipathways.orgacs.orgnih.gov The activation of the AhR is a critical step in both the metabolism and toxicity of PAHs. nih.gov

The H4IIE-luc bioassay is a widely used in vitro tool for assessing the potential of chemicals to activate the AhR signaling pathway. snu.ac.kr This assay utilizes a genetically modified rat hepatoma cell line (H4IIE) that contains a luciferase reporter gene under the control of dioxin-responsive elements (DREs). oceanbestpractices.orgnih.gov When these cells are exposed to AhR agonists, the luciferase enzyme is induced, and the resulting light emission can be measured to quantify the potency of the compound. oceanbestpractices.orgozbiosciences.com This assay is sensitive, with a detection limit for the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in the picomolar range. nih.gov The H4IIE-luc assay allows for the determination of relative potencies (RePs) of various compounds compared to TCDD. snu.ac.kr

Studies utilizing the H4IIE-luc assay have been instrumental in evaluating the AhR-mediated activity of numerous PAHs and their alkylated derivatives. snu.ac.kr For instance, the potencies of 17 different PAHs, including phenanthrene (B1679779) and its methylated analogues, to activate the AhR have been measured using this system. snu.ac.kr

The degree and position of alkylation on the phenanthrene backbone significantly influence its ability to activate the AhR. nih.govsnu.ac.krresearchgate.net Generally, methylated phenanthrenes exhibit greater potency in activating the AhR compared to the parent compound, phenanthrene. nih.gov Studies have shown that monomethylated phenanthrenes can be 2 to 5 times more potent than phenanthrene itself. nih.govdiva-portal.org

The position of the methyl group is a critical determinant of activity. nih.govresearchgate.net For example, phenanthrenes with methyl groups in equatorial positions have been found to have the greatest potency. nih.gov Increasing alkylation does not always lead to a simple increase in binding affinity, and the specific arrangement of alkyl groups plays a crucial role. snu.ac.krresearchgate.net For instance, while some studies suggest increasing alkylation might shift activity towards AhR activation, the relationship is complex and not solely dependent on the number of alkyl groups. researchgate.netnih.gov The toxicity and cyp1a induction of substituted phenanthrenes vary substantially depending on the location of the substitution, the number of ring substitutions, and the length of the alkyl chain. nih.gov

In comparative studies, 1,2,9-trimethylphenanthrene has been evaluated for its ability to induce AhR-mediated responses. In the H4IIE-luc assay, the relative potency (ReP) of a compound is often calculated relative to TCDD. snu.ac.kr While specific ReP values for this compound are not always detailed in isolation, it is grouped with other trimethylated and tetramethylated phenanthrenes that show significant AhR activation. snu.ac.kr

For example, 1,2,6,9-tetramethylphenanthrene (B569892) was found to be a relatively potent inducer of AhR-mediated responses, eliciting 83.0% of the maximum response seen with TCDD (%TCDDmax). snu.ac.kr In contrast, the parent compound, phenanthrene, induced a response of 32.0% of TCDDmax. snu.ac.kr This highlights the enhanced potency of alkylated phenanthrenes. The table below presents data on the AhR activation potential of various phenanthrene compounds from a study utilizing the H4IIE-luc bioassay. snu.ac.kr

| Compound | % TCDDmax | ReP50 (x 10^-8) |

| Phenanthrene (Phen) | 32.0 | 2.9 |

| 2-Methylphenanthrene (2-M-Phen) | Not Reported | Not Reported |

| 3-Methylphenanthrene (B47518) (3-M-Phen) | Not Reported | Not Reported |

| 1,2-Dimethylphenanthrene (1,2-DM-Phen) | Not Reported | Not Reported |

| 1,6-Dimethylphenanthrene (1,6-DM-Phen) | Not Reported | Not Reported |

| 1,2,6-Trimethylphenanthrene (B569898) (1,2,6-TM-Phen) | Not Reported | Not Reported |

| This compound (1,2,9-TM-Phen) | Not Reported | Not Reported |

| 1,2,6,9-Tetramethylphenanthrene (1,2,6,9-TeM-Phen) | 83.0 | Not Reported |

Data adapted from a study on the AhR activation potencies of PAHs. snu.ac.kr ReP50 is the relative potency calculated at 50% of the maximum effect. "Not Reported" indicates that the specific value was not provided in the cited source for that particular compound.

Studies on Endocrine Receptor Modulation

In addition to interacting with the AhR, some PAHs and their alkylated analogues have been shown to modulate the activity of endocrine receptors, such as the estrogen receptor (ER). researchgate.netnih.gov This can lead to endocrine-disrupting effects. researchgate.net

Certain PAHs can act as agonists for the estrogen receptor, mimicking the effects of the natural hormone estradiol. nih.gov The MVLN-luc bioassay, which uses human breast cancer cells containing an estrogen-responsive luciferase reporter gene, is a common tool for assessing the estrogenic potential of chemicals. nih.gov

Studies have shown that phenanthrene and its alkylated analogues can exhibit estrogenic activity. nih.gov For instance, in an MVLN-luc bioassay, phenanthrene and its derivatives showed ER-mediated potencies ranging from 1.6% to 47.3% of the maximum response induced by 17β-estradiol (%-E2max). nih.gov One study identified 1,2,6-trimethylphenanthrene as a compound that appears to require metabolism to activate ER signaling, suggesting an indirect mechanism of action. oru.se

The following table summarizes the estrogenic potency of some phenanthrene derivatives. oru.se

| Substance | REP25 (x 10^-5) | REP50 (x 10^-5) |

| 1,2,6-Trimethylphenanthrene | 4.9 | 2.8 |

| 1,2,8-Trimethylphenanthrene (B48132) | 0.25 | 0.24 |

Data adapted from a study on the estrogenic potency of PACs. oru.se REP25 and REP50 are relative potency factors calculated at 25% and 50% of the maximum effect, respectively.

Similar to AhR activation, the position and degree of alkylation on the phenanthrene structure are critical in determining its interaction with the estrogen receptor. nih.gov However, a simple correlation between the number and location of alkyl groups and the type or potency of endocrine-disrupting activity has not been established. nih.gov

The structural characteristics of the alkyl groups, such as whether they are branched or non-branched, can also influence how they interact with the ligand-binding pocket of the estrogen receptor. magtech.com.cn This highlights the complexity of predicting the biological activity of alkylated PAHs based solely on their basic structure. Further research is needed to fully elucidate the structure-activity relationships governing the endocrine-modulating effects of compounds like this compound.

Biotransformation Pathways in Non-Human Biological Systems

The biotransformation of polycyclic aromatic hydrocarbons (PAHs), including alkylated phenanthrenes, in non-human biological systems is a critical area of study for understanding the environmental fate and toxicological implications of these compounds. Aquatic organisms, in particular, have developed metabolic pathways to transform and excrete these lipophilic contaminants.

Metabolite Identification in Aquatic Organisms (e.g., fish bile, crab urine)

The analysis of metabolites in the bile of fish and the urine of crustaceans serves as a reliable method for assessing exposure to PAHs and their alkylated homologues. uib.nonih.gov Fish, for instance, can metabolize PAHs rapidly, leading to low concentrations in fatty tissues but an accumulation of metabolites in the bile fluid for excretion. uib.nounit.no

Laboratory and field studies have identified several classes of metabolites for phenanthrene and its alkylated analogues in various aquatic species. In experiments exposing crabs (e.g., Ucides cordatus) to phenanthrene and its alkylated forms like 1-methylphenanthrene (B47540) and 2,6,9-trimethylphenanthrene (B1504585), analysis of urine samples revealed the presence of hydroxylated metabolites, epoxides, orthoquinones, and glucoside conjugates. nih.govresearchgate.net Similar metabolite profiles have been observed in the bile of fish species such as catfish (Genidens genidens), croaker (Micropogonias furnieri), and mullet (Mugil liza) collected from contaminated environments. nih.govresearchgate.net While a study involving 2,6,9-trimethylphenanthrene was conducted, the low concentrations used did not permit a systematic evaluation of its specific metabolites. nih.govresearchgate.netresearchgate.net

Research on other alkylated phenanthrenes, such as 3-methylphenanthrene and 3,6-dimethylphenanthrene, in black rockfish (Sebastes schlegelii) has led to the tentative identification of several mono-hydroxylated metabolites in the bile. researchgate.net A significant recent discovery in the metabolism of alkylated PAHs in fish is the formation of polycyclic aromatic acids (PAAs). uib.nounit.no For example, studies on Atlantic haddock (Melanogrammus aeglefinus) exposed to 1-methylphenanthrene identified methyl-phenanthrene-carboxylic acid and hydroxy-methyl-phenanthrene-carboxylic acid in the bile. uib.no These findings suggest that PAAs could serve as important biomarkers for assessing exposure to alkylated PAHs in fish. uib.nounit.no

Table 1: Identified Metabolites of Phenanthrene and its Alkylated Analogues in Aquatic Organisms

| Parent Compound | Organism(s) | Biological Matrix | Metabolite Class/Identified Compounds |

|---|---|---|---|

| Phenanthrene | Crabs (Ucides cordatus), Fish (Genidens genidens, Micropogonias furnieri, Mugil liza) | Crab Urine, Fish Bile | Hydroxylated metabolites, Epoxides, Orthoquinones, Glucoside conjugates nih.govresearchgate.net |

| 1-Methylphenanthrene | Atlantic Haddock (Melanogrammus aeglefinus) | Fish Bile | Methyl-phenanthrene-carboxylic acid, Hydroxy-methyl-phenanthrene-carboxylic acid uib.no |

| 3-Methylphenanthrene | Black Rockfish (Sebastes schlegelii) | Fish Bile | Mono-hydroxylated metabolites researchgate.net |

| 3,6-Dimethylphenanthrene | Black Rockfish (Sebastes schlegelii) | Fish Bile | Mono-hydroxylated metabolites researchgate.net |

| 2,6,9-Trimethylphenanthrene | Crabs (Ucides cordatus) | Crab Urine | Metabolite formation observed, but systematic identification was limited by low concentrations nih.govresearchgate.netresearchgate.net |

Mechanistic Studies of Alkylated Phenanthrene Metabolism

The metabolism of PAHs in aquatic organisms generally proceeds through Phase I and Phase II enzymatic reactions. Phase I metabolism is primarily mediated by cytochrome P450 (CYP) monooxygenases, which introduce oxygen into the PAH structure to increase its water solubility. unit.no For unsubstituted PAHs like phenanthrene, metabolism in fish is dominated by the formation of dihydrodiols on the aromatic ring, along with some monohydroxylated compounds. unit.noresearchgate.net

The presence of alkyl substituents on the phenanthrene core significantly influences the metabolic pathway. nih.govresearchgate.net Mechanistic studies support the hypothesis that alkyl substitution shifts the primary site of oxidative metabolism from the aromatic ring to the alkyl side chain. researchgate.netnih.govresearchgate.net This process, known as benzylic oxidation, is a key difference in the biotransformation of alkylated versus non-alkylated PAHs. unit.no The initial side-chain oxidation, catalyzed by CYP enzymes, can form benzylic alcohols. canada.ca This can be followed by further oxidation to yield carboxylic acid groups, resulting in the formation of polycyclic aromatic acids (PAAs). uib.noresearchgate.net

The position of the alkyl group on the phenanthrene molecule can also affect the metabolic profile and subsequent biological activity. nih.govresearchgate.net For instance, the presence of a methyl group in a "bay-region-like" structural motif, as seen in 1-methylphenanthrene and 9-methylphenanthrene, has been linked to increased mutagenicity in some test systems, even with the availability of the side-chain oxidation pathway. nih.govresearchgate.netresearchgate.net The induction of CYP enzymes, particularly CYP1A, is a known biomarker for exposure to certain PAHs and other pollutants that activate the aryl hydrocarbon receptor (AHR). rsc.org However, studies with a range of alkyl-phenanthrenes in fish embryos have shown that the expression of cyp1a can be low regardless of the alkylation pattern, suggesting that other mechanisms of toxicity may be at play. rsc.org

Environmental Occurrence and Transformation Studies of 1,2,9 Trimethylphenanthrene

Distribution in Diverse Environmental Compartments

1,2,9-Trimethylphenanthrene, a member of the alkylated polycyclic aromatic hydrocarbon (PAH) class, is a compound of geologic and environmental significance. Its distribution is widespread, reflecting its origins from both natural and anthropogenic sources. As a component of many fossil fuels, it is found in crude oil and coal deposits. Its presence in sedimentary organic matter is well-established, where it can serve as a biomarker to infer the source and maturity of the organic material.

The compound's environmental distribution extends to various compartments. It has been identified in marine sediments, including those in the Arctic Ocean and off the coast of northern Mozambique. ubc.cajmb.or.kr In a study of Jurassic sedimentary basins in Sri Lanka, this compound was associated with organic matter derived from bog-forming vegetation, suggesting a link to the biological precursors from gymnosperm and fungal communities. tandfonline.com The presence of related trimethylphenanthrene isomers in the Gongola Basin of Nigeria has been linked to potential bacterial, algal, or terrestrial plant precursors. rsc.org

Furthermore, this compound is subject to atmospheric distribution. It has been detected in both the gas and aerosol phases of the Arctic atmosphere as well as in the dissolved phase in seawater, which points to its capacity for long-range environmental transport. ubc.cacdc.gov This widespread occurrence underscores the mobility of this compound within global environmental systems.

Pathways of Environmental Transformation

The persistence of this compound in the environment is governed by various transformation processes, primarily photolytic degradation and biodegradation. These pathways determine the ultimate fate and residence time of the compound in different environmental matrices.

Photolytic degradation, or photolysis, is a key abiotic process for the transformation of PAHs in the environment. This process involves the breakdown of a chemical compound by photons of light. nih.gov For PAHs like this compound, photolysis can occur through two primary mechanisms:

Direct Photolysis: The compound itself absorbs light energy, leading to an excited state that can result in bond cleavage and decomposition.

Indirect Photolysis: Other substances in the environment, known as photosensitizers (such as nitrates or humic substances), absorb light and produce reactive oxygen species (ROS) like singlet oxygen or hydroxyl radicals. These ROS then react with and degrade the PAH. researchgate.net

The efficiency of photolysis is influenced by the environmental medium. For instance, degradation rates can differ significantly if the compound is dissolved in water, adsorbed onto sediment or atmospheric particles, or present on ice surfaces. researchgate.netacs.org Research on alkylated PAHs indicates that they undergo photolytic degradation, with some studies suggesting that higher alkylated derivatives can be removed photochemically faster than their non-alkylated parent compounds. tandfonline.com The presence of oil dispersants has also been found to accelerate the photolysis rates of some alkylated PAHs by increasing the absorption of solar radiation. nih.gov While specific kinetic data for this compound is limited, the general principles of PAH photolysis suggest it is a significant environmental transformation pathway, particularly in sunlit surface waters and the atmosphere.

Biodegradation is the metabolic breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This process is a crucial pathway for the natural attenuation of PAHs in the environment.

While many microorganisms can degrade the parent compound, phenanthrene (B1679779), the addition of methyl groups, as in this compound, generally increases the compound's recalcitrance. bbrc.in The steric hindrance from the alkyl groups can make it more difficult for microbial enzymes to access the aromatic rings. bbrc.in Consequently, alkylated PAHs are typically degraded more slowly than their unsubstituted counterparts.

Despite this resistance, several microbial strains have been shown to degrade alkylated PAHs. The primary mechanism of aerobic bacterial degradation involves the action of oxygenase enzymes. The typical sequence of events is as follows:

Initial Oxidation: Dioxygenase enzymes attack the aromatic ring, incorporating two oxygen atoms to form an unstable cis-dihydrodiol. Alternatively, monooxygenase enzymes may oxidize one of the methyl groups. nih.gov

Ring Cleavage: The dihydrodiol undergoes further enzymatic reactions, leading to the cleavage of the aromatic ring. This can occur via ortho- or meta-cleavage pathways, breaking the ring adjacent to or between the hydroxyl groups, respectively. nih.gov

Further Metabolism: The ring-cleavage products are channeled into central metabolic pathways, such as the Krebs cycle, ultimately leading to the production of carbon dioxide, water, and biomass. bbrc.in

Studies have demonstrated the degradation of various trimethylphenanthrene isomers by microbial communities. For example, strains of Geobacillus have been shown to degrade 2,3,5-trimethylphenanthrene. mdpi.com Research on Citrobacter sp. has also noted its ability to degrade trimethylphenanthrenes. researchgate.net While a definitive metabolic pathway for this compound has not been exclusively detailed, it is expected to follow these general principles of alkylated PAH biodegradation, initiated by either ring dioxygenation or methyl group oxidation.

Table 1: Research Findings on Biodegradation of Alkylated Phenanthrenes

| Organism/System | Compound(s) Studied | Key Findings |

|---|---|---|

| Sphingobium quisquiliarum EPA505 | 3,6-dimethylphenanthrene | The primary metabolic pathway was identified as mono-oxidation of a methyl group. nih.gov |

| Geobacillus species | 2,3,5-trimethylphenanthrene | Demonstrated the ability to remove this trimethylphenanthrene isomer from crude oil. mdpi.com |

| Citrobacter sp. strain J1 | Dimethyl- and Trimethylphenanthrenes | Showed a high degradation rate for various dimethyl- and trimethylphenanthrene isomers. researchgate.net |

| General Microbial Consortia | Alkylated PAHs | Alkylated compounds are generally degraded more slowly than their parent compounds due to steric hindrance. bbrc.in |

Transport and Partitioning Mechanisms in Environmental Systems

The movement and distribution of this compound through the environment are governed by its physicochemical properties and the characteristics of the surrounding environmental compartments. As a hydrophobic compound, its behavior is largely dictated by its low aqueous solubility and high affinity for organic matter.

Partitioning refers to the distribution of a chemical between two or more phases at equilibrium. For this compound, the most significant partitioning processes include:

Sorption to Soil and Sediment: Due to its hydrophobicity, the compound strongly adsorbs to the organic carbon fraction of soil and sediments. This process reduces its concentration in the water column and limits its bioavailability to many aquatic organisms. The extent of this partitioning is often described by the organic carbon-water (B12546825) partition coefficient (Koc).

Partitioning into Biota (Bioaccumulation): The lipophilic (fat-loving) nature of this compound means it can accumulate in the fatty tissues of organisms, a process known as bioaccumulation.

Air-Water Partitioning: The compound can volatilize from water surfaces into the atmosphere, with the rate influenced by temperature, water turbulence, and its Henry's Law constant. Conversely, it can be deposited from the atmosphere into water bodies. Studies in the Arctic have detected net volatilization for some alkylated phenanthrenes under certain conditions. ubc.ca

Transport is the movement of the compound within or between environmental compartments. Key transport mechanisms include:

Atmospheric Transport: this compound can be transported over long distances in the atmosphere, either in the vapor phase or, more commonly, adsorbed onto particulate matter. cdc.gov This is a primary mechanism for its distribution to remote regions like the Arctic. ubc.ca

Transport in Water: In aquatic systems, it is transported both in the dissolved phase (at low concentrations) and associated with suspended particulate matter.

Leaching in Soil: The movement of the compound through the soil profile to groundwater is generally limited due to its strong sorption to soil particles.

The interplay of these partitioning and transport mechanisms determines the environmental fate and compartmentalization of this compound.

Table 2: Environmental Transport and Partitioning Attributes of Alkylated PAHs

| Mechanism | Description | Relevant Compartments |

|---|---|---|

| Sorption | Adherence to solid phases due to hydrophobicity. | Soil, Sediment, Particulate Matter |

| Long-Range Atmospheric Transport | Movement over large distances via air currents, primarily adsorbed to particles. | Atmosphere, remote ecosystems (e.g., Arctic) |

| Volatilization | Transfer from a liquid phase (water) to a gas phase (air). | Air-Water Interface |

| Bioaccumulation | Accumulation in the tissues of living organisms due to its lipophilic nature. | Biota (aquatic and terrestrial organisms) |

Advanced Theoretical and Computational Studies

Molecular Docking and Ligand-Receptor Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, such as a protein. chemsociety.org.ngru.nl This method is instrumental in predicting the binding affinity and understanding the intermolecular interactions that stabilize the ligand-receptor complex.

Detailed research has been conducted to predict the binding affinity of 1,2,9-Trimethylphenanthrene with the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in mediating the toxic effects of many polycyclic aromatic hydrocarbons (PAHs). snu.ac.krnih.gov In one study, a three-dimensional structure of the rat AhR was constructed to serve as the target for docking simulations. snu.ac.kr Using the GalaxyDock program, which accounts for the flexibility of both the ligand and the receptor's side chains, the binding free energy of various PAHs was estimated. snu.ac.kr

The study predicted a binding free energy of -7.81 kcal/mol for the interaction between this compound and the AhR ligand-binding domain. snu.ac.kr This value provides a quantitative estimate of its binding potential. A more negative binding free energy generally indicates a higher binding affinity. snu.ac.kr The binding affinities for several phenanthrene (B1679779) derivatives were calculated, allowing for a comparative analysis of how alkyl substitution patterns influence receptor interaction. snu.ac.kr

Table 1: Predicted Binding Free Energy of Phenanthrene and its Derivatives with the Aryl hydrocarbon Receptor (AhR)

| Compound | Estimated Binding Free Energy (kcal/mol) |

|---|---|

| Phenanthrene | -6.79 |

| 2-Methylphenanthrene | -7.01 |

| 3-Methylphenanthrene (B47518) | -7.43 |

| 1,2-Dimethylphenanthrene | -7.37 |

| 1,6-Dimethylphenanthrene | -7.89 |

| 1,2,6-Trimethylphenanthrene (B569898) | -8.11 |

| This compound | -7.81 |

| 1,2,6,9-Tetramethylphenanthrene (B569892) | -8.69 |

Data sourced from a 2015 study on the affinities of PAHs for the AhR. snu.ac.kr

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of compounds to their biological activity. wikipedia.orgjocpr.com These models are valuable for predicting the activity of new or untested chemicals, thereby prioritizing them for further experimental investigation and reducing the reliance on extensive laboratory testing. medcraveonline.com

This compound has been included as a substance in the development of QSAR models aimed at predicting ecotoxicological effects. For instance, in assessments of scrubber discharge water from shipping, various PAHs, including this compound, were used as input for QSAR analysis. jocpr.com Ecotoxicological data for these compounds were generated using multiple QSAR tools, such as ECOSAR v2.2, VEGA v1.1.5, and T.E.S.T. v5.1.1.0. The goal of such studies is to predict toxicity and derive Predicted No-Effect Concentrations (PNECs), which are crucial for environmental risk assessment. jocpr.com The inclusion of this compound in these datasets highlights its relevance as an environmental contaminant whose bioactivity can be estimated using validated in silico models. jocpr.comresearchgate.net

Computational Chemistry Approaches for Reactivity, Stability, and Conformational Analysis (e.g., DFT Studies)

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful framework for investigating the fundamental electronic properties of molecules. mdpi.comd-nb.info DFT calculations can determine molecular stability, predict chemical reactivity, and analyze conformational preferences by solving approximations of the Schrödinger equation. chemsociety.org.ng

While specific, in-depth DFT studies exclusively focused on this compound are not widely published, the principles are well-established from research on related PAHs and their isomers. nih.govmjcce.org.mk For a molecule like this compound, a DFT analysis would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms (the lowest energy conformation).

Thermodynamic Stability: Determining the relative stability of different trimethylphenanthrene isomers by comparing their calculated standard enthalpies of formation. chemsociety.org.ng For example, studies on anthracene (B1667546) and phenanthrene have used computational methods to explain why the "kinked" structure of phenanthrene is more thermodynamically stable than the linear structure of anthracene. mjcce.org.mk

Reactivity Descriptors: Calculating global reactivity indices derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgmdpi.com Key descriptors include:

HOMO-LUMO Energy Gap (ΔE): A larger energy gap generally corresponds to higher kinetic stability and lower chemical reactivity. scirp.org

Chemical Hardness (η): A measure of resistance to change in electron distribution; harder molecules are typically less reactive. mdpi.com

Electrophilicity (ω): An index measuring the propensity of a species to accept electrons. scirp.org

Conformational Analysis: For flexible molecules, computational methods can map the potential energy surface to identify different stable conformers and the energy barriers between them, which can be crucial for understanding receptor binding. ru.nlrsc.org

These computational approaches provide a theoretical foundation for understanding the chemical behavior of this compound, complementing experimental findings and guiding further research into its biological and environmental impact.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenanthrene |

| 2-Methylphenanthrene |

| 3-Methylphenanthrene |

| 1,2-Dimethylphenanthrene |

| 1,6-Dimethylphenanthrene |

| 1,2,6-Trimethylphenanthrene |

| 1,2,6,9-Tetramethylphenanthrene |

Q & A

Q. How can UV-Vis spectroscopy and mass spectrometry be used to confirm the identity of 1,2,9-Trimethylphenanthrene in complex mixtures?

- Methodological Answer : UV-Vis spectroscopy identifies characteristic absorption bands. For this compound, λmax values at 258, 278, 288, 300, 335, and 351 nm are diagnostic (confirmed via tobacco smoke PAH studies) . Mass spectrometry (MS) further corroborates identity: the molecular ion peak (M⁺) appears at m/z 220 , with a dominant fragment at m/z 205 due to methyl group loss . For mixtures, combine these techniques with gas chromatography (GC) to isolate the compound before analysis.

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer : A common strategy involves functionalizing phenanthrene via electrophilic aromatic substitution. For example:

- Step 1 : Methylate phenanthrene using methylating agents (e.g., dimethyl sulfate) under controlled conditions. Regioselectivity is achieved by directing groups or steric effects .

- Step 2 : Purify intermediates via azeotropic distillation or column chromatography, as demonstrated in dihydrophenanthrene synthesis .

- Alternative : Grignard reactions (e.g., phenanthrylmagnesium bromide + methyl iodide) can introduce methyl groups at specific positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., λmax shifts) for this compound across studies?

- Methodological Answer : Spectral discrepancies often arise from solvent polarity, instrument calibration, or matrix effects (e.g., tobacco smoke vs. synthetic samples). To address this:

- Replicate Conditions : Use solvents like hexane or ethanol, as λmax values are solvent-dependent .

- Cross-Validate : Compare with high-resolution MS (HRMS) to confirm molecular formula (C₁₇H₁₆) and rule out isomers.

- Reference Standards : Synthesize and characterize pure standards under inert atmospheres to avoid oxidation artifacts .

Q. What strategies optimize regioselective methylation in phenanthrene derivatives like this compound?

- Methodological Answer : Regioselectivity is challenging due to phenanthrene’s planar structure. Key approaches include:

- Directed Metalation : Use directing groups (e.g., -Br) to guide methyl group placement, followed by dehalogenation .

- Catalytic Systems : Employ Lewis acids (e.g., AlCl₃) or phase-transfer catalysts (e.g., Bu₄NBr) to enhance reaction specificity .

- Steric Control : Bulky substituents at positions 1 and 9 can block undesired methylation sites .

Q. How can researchers design experiments to study the environmental persistence of this compound?

- Methodological Answer :

- Degradation Studies : Expose the compound to UV light (simulating sunlight) and analyze degradation products via GC-MS. Compare with parent PAHs (e.g., phenanthrene) to assess stability .

- Microbial Metabolism : Use soil microcosms spiked with ¹⁴C-labeled this compound. Monitor mineralization rates and metabolite profiles .

- Hydrolysis/Photolysis : Conduct pH-dependent hydrolysis (e.g., pH 3–9) and photolysis under controlled λ > 290 nm .

Key Considerations for Method Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.